(3Z)-7-甲基-1H-吲哚-2,3-二酮-3-肟

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

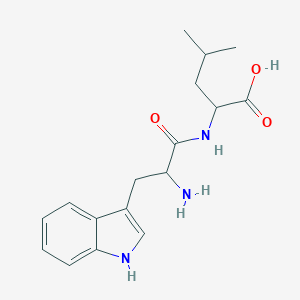

The synthesis of related indole-2,3-dione oximes involves specific reactions characterized by the formation of indoline-2,3-dione-3-oxime (IDOX) through methods such as condensation and characterization techniques including IR, mass, and NMR spectroscopy. Quantum mechanical calculations and spectral data generation through semi-empirical methods are part of the process, indicating the compound's synthesis involves intricate steps for optimization and characterization (Laxmi, 2013).

Molecular Structure Analysis

The molecular and crystal structure of closely related compounds showcases the presence of Z-conformers, confirmed through NMR spectroscopy and X-ray single crystal diffraction analysis. The analysis reveals intramolecular hydrogen bonds and molecular packing stabilized by intermolecular hydrogen bonds and π-π stacking interactions, providing insight into the structural aspects and isomer formation of such compounds (Karalı, 2021).

Chemical Reactions and Properties

Research on related chemical reactions includes the synthesis of 1,7-Bis(3-indolyl)-1,6-heptadiene-3,5-dione through condensation, highlighting the role of active methylene groups and the effects of reaction conditions on yield. This points to the complexity and variability in the chemical reactions of indole-derived compounds, including oximes (Li Zhi-cheng, 2009).

Physical Properties Analysis

The solid-state properties, including crystal structure and hydrogen bonding, are critical in understanding the physical characteristics of these compounds. The crystal structure of related molecules shows E stereochemistry and the formation of dimers through classical hydrogen bonds, elucidating the importance of molecular arrangement and interactions in defining physical properties (Andrea R. da Silva et al., 2011).

Chemical Properties Analysis

Chemical properties, such as reactivity and stability, are influenced by the compound's molecular structure. Studies on compounds like "1,3-oxazino[6,5-b]indole-2,4-(3H,9H)-diones" synthesized from oxindoles and their reactions with diazomethane, provide insights into the ring expansions and chemical transformations that indole derivatives, including oximes, can undergo, reflecting their complex chemical behavior (Randall J. Gallaschun and R. Schnur, 1992).

科学研究应用

吲哚合成和分类

吲哚生物碱包括一系列具有重要生物活性的化合物,一直是有机化学研究的焦点。Taber和Tirunahari(2011)的一篇综述提出了一个框架,用于分类所有吲哚合成方法,突出了用于制备吲哚衍生物的多样性和复杂性。这项工作强调了吲哚化合物在药物发现和有机合成中的重要性,暗示了类似“(3Z)-7-甲基-1H-吲哚-2,3-二酮-3-肟”这样的化合物可能具有潜在的相关性(Taber & Tirunahari, 2011)。

基于异吲哚的杂环化合物

Sadeghian和Bayat(2022)回顾了基于异吲哚的杂环化合物的合成,强调了它们的合成多样性和生物活性。这篇综述突出了从异吲哚衍生物中创建N-杂环化合物的最新进展,表明“(3Z)-7-甲基-1H-吲哚-2,3-二酮-3-肟”有可能作为新型具有各种生物活性的杂环化合物的前体(Sadeghian & Bayat, 2022)。

异吲哚衍生物作为抗惊厥药物

对异吲哚衍生物的研究还探讨了它们的药理重要性,包括抗惊厥活性。Mathur和Nain(2014)讨论了异吲哚及其类似物的合成方法和生物活性,指出异吲哚衍生物中的席夫碱表现出强效的抗惊厥活性。这表明相关化合物有可能有助于开发新的抗惊厥药物(Mathur & Nain, 2014)。

肟类药物的药代动力学和药效学

与感兴趣的化学结构相关的肟类化合物的研究涉及了了解它们的药代动力学和药效学,特别是在对抗中毒的背景下。Voicu等人(2010)对肟类药物的治疗后果进行了批判性回顾,重点关注它们穿透生物屏障和重新激活被有机磷酸酯抑制的酶的能力。这项研究可能为“(3Z)-7-甲基-1H-吲哚-2,3-二酮-3-肟”在类似治疗背景下的应用提供见解(Voicu et al., 2010)。

安全和危害

属性

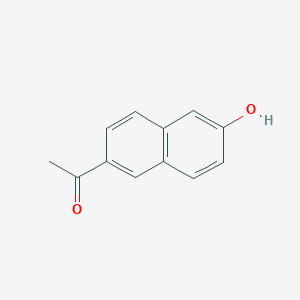

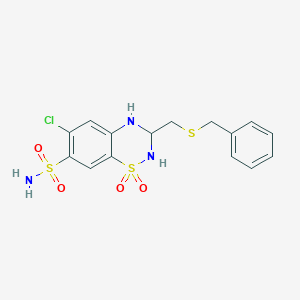

IUPAC Name |

7-methyl-3-nitroso-1H-indol-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-5-3-2-4-6-7(5)10-9(12)8(6)11-13/h2-4,10,12H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXIBRJCCFJQRKX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=C(N2)O)N=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50418737 |

Source

|

| Record name | MLS000339636 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50418737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>26.4 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24779817 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

(3Z)-7-Methyl-1H-indole-2,3-dione 3-oxime | |

CAS RN |

13208-96-3 |

Source

|

| Record name | MLS000339636 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50418737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。